

# Unveiling Dog-IM4: A New Frontier in mRNA Vaccine Stability and Potency

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Dog-IM4   |           |  |  |  |
| Cat. No.:            | B11928210 | Get Quote |  |  |  |

A significant advancement in the stability of mRNA-based therapeutics has been achieved with the development of **Dog-IM4**, a novel ionizable lipid. This guide provides a comprehensive performance benchmark of **Dog-IM4**-formulated lipid nanoparticles (LNPs) against industry-standard alternatives, supported by experimental data. The findings underscore **Dog-IM4**'s potential to enhance the thermostability and immunogenicity of mRNA vaccines and therapies, a critical factor for global distribution and efficacy.

**Dog-IM4** is an ionizable cationic lipid that serves as a crucial component in the formation of LNPs for delivering mRNA.[1] Its unique chemical structure, featuring an imidazole head group, has been shown to confer remarkable stability to encapsulated mRNA, particularly when stored in liquid form at refrigerated temperatures.[2][3] This breakthrough addresses a key logistical challenge in the deployment of mRNA technologies, which often require ultra-cold storage.[3][4]

# Performance Benchmarks: Dog-IM4 vs. Industry Standards

Experimental data demonstrates the superior performance of **Dog-IM4** LNPs in maintaining the integrity and biological activity of mRNA in comparison to formulations using the established ionizable lipids L319 and MC3.

# Enhanced Thermostability and In Vivo Protein Expression



A pivotal study highlighted the exceptional stability of **Dog-IM4** LNPs when stored at 4°C. After 25 weeks, **Dog-IM4** formulations retained most of their capacity for in vivo protein expression, with a loss of less than 20%. In stark contrast, both L319 and MC3 LNPs experienced a dramatic decline in performance under the same conditions, losing over 80% of their protein expression capability. This enhanced stability at refrigerated temperatures is a significant advantage for the storage and distribution of mRNA-based medicines.

| Ionizable Lipid | Storage<br>Temperature | Storage Duration | In Vivo Protein<br>Expression Loss |
|-----------------|------------------------|------------------|------------------------------------|
| Dog-IM4         | 4°C                    | 25 weeks         | <20%                               |
| L319            | 4°C                    | 25 weeks         | >80%                               |
| мсз             | 4°C                    | 25 weeks         | >80%                               |

## **Superior Immunogenicity in Preclinical Models**

In immunogenicity studies, **Dog-IM4** LNPs delivering mRNA encoding for influenza hemagglutinin (HA) induced robust immune responses in both mice and non-human primates. When compared to L319 and another variant, DOG-IM2, the **Dog-IM4** formulation demonstrated at least comparable, and in some cases significantly higher, functional antibody titers.

Specifically, in mice, two intramuscular injections of 5 µg of HA mRNA formulated with **Dog-IM4** LNPs resulted in high hemagglutination inhibiting (HI) antibody titers, comparable to a traditional monovalent influenza vaccine. Notably, **Dog-IM4** LNPs were significantly more potent at inducing these functional antibodies than DOG-IM2 LNPs.

In cynomolgus macaques, **Dog-IM4** LNPs induced HI titers similar to those achieved with L319 LNPs at a 50  $\mu$ g dose. Furthermore, the cytokine and chemokine induction levels following administration of **Dog-IM4** LNPs were comparable to or lower than those of the reference vaccine at a 10  $\mu$ g mRNA dose, suggesting a favorable safety profile.



| Formulation | Animal Model | Dosage                   | Key Finding                                                                                     |
|-------------|--------------|--------------------------|-------------------------------------------------------------------------------------------------|
| Dog-IM4 LNP | Mice         | 5 μg HA mRNA             | High HI titers, comparable to traditional vaccine. Significantly more potent than DOG-IM2 LNPs. |
| L319 LNP    | Mice         | 5 μg HA mRNA             | Potent, but Dog-IM4 was at least as potent.                                                     |
| DOG-IM2 LNP | Mice         | 5 μg HA mRNA             | Less potent than Dog-IM4 LNPs.                                                                  |
| Dog-IM4 LNP | Macaques     | 10 μg & 50 μg HA<br>mRNA | HI titers similar to<br>L319 at 50 μg.<br>Favorable cytokine<br>profile at 10 μg.               |
| L319 LNP    | Macaques     | 50 μg HA mRNA            | Similar HI titers to<br>Dog-IM4 at the same<br>dose.                                            |

## **Physicochemical Characteristics**

The physicochemical properties of LNPs are critical for their in vivo performance. **Dog-IM4**, DOG-IM2, and L319 LNPs were characterized for their size, surface charge, and mRNA entrapment efficiency. These parameters are crucial for the stability and cellular uptake of the nanoparticles.

| LNP<br>Formulation | рКа           | Particle Size<br>(z-Average) | Surface<br>Charge | mRNA<br>Entrapment<br>Efficiency |
|--------------------|---------------|------------------------------|-------------------|----------------------------------|
| Dog-IM4            | 5.6           | ~130 nm                      | Not specified     | High                             |
| DOG-IM2            | Not specified | Not specified                | Not specified     | High                             |
| L319               | Not specified | Not specified                | Not specified     | High                             |



## **Experimental Protocols**

The following provides a summary of the key experimental methodologies used to generate the benchmarking data.

### **LNP Preparation**

Lipid nanoparticles were prepared by combining the ionizable lipid (**Dog-IM4**, DOG-IM2, or L319) with standard helper lipids. The specific formulation involved combining the ionizable lipid with a phospholipid, cholesterol, and a PEG-lipid. The mRNA was then encapsulated within these lipid nanoparticles.

#### In Vivo Studies in Mice

Groups of BALB/c mice were immunized intramuscularly with mRNA-loaded LNPs. To assess immunogenicity, sera were collected at specified time points and analyzed for hemagglutination inhibiting (HI) antibody titers. For protein expression studies, mice were injected with LNPs carrying mRNA encoding for human erythropoietin (hEPO), and circulating hEPO levels were measured.

#### In Vivo Studies in Non-Human Primates

Cynomolgus macaques were immunized with **Dog-IM4** or L319 LNPs containing mRNA. Immune responses were evaluated by measuring HI titers. The safety profile was assessed by analyzing the levels of various cytokines and chemokines in the blood.

### **Stability Studies**

The thermostability of the LNP formulations was evaluated by storing them at different temperatures (4°C, 25°C, and 37°C) for extended periods. At various time points, the LNPs were tested for their in vivo bioactivity (protein expression), mRNA integrity, particle size, and mRNA encapsulation efficiency.

# Visualizing the Workflow and Pathways

To better illustrate the processes involved in benchmarking **Dog-IM4** performance, the following diagrams outline the experimental workflow and the logical relationship of its key attributes.





Click to download full resolution via product page

Figure 1: Experimental workflow for benchmarking LNP performance.





Click to download full resolution via product page

Figure 2: Key attributes of **Dog-IM4** leading to improved performance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling Dog-IM4: A New Frontier in mRNA Vaccine Stability and Potency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928210#benchmarking-dog-im4-performance-against-industry-standards]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com